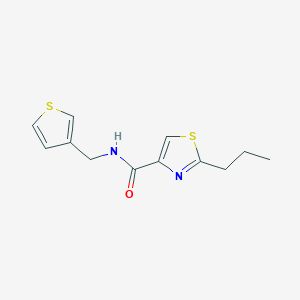

N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

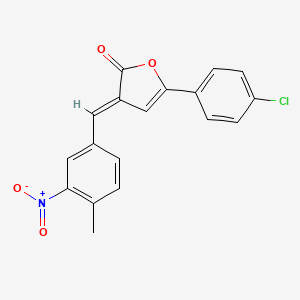

"N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide" is a compound that has been explored for its potential in various chemical and pharmacological applications. It features a chromene core, which is a common motif in natural products and drugs, linked to an isoxazole ring through a carboxamide functional group. This structural configuration suggests a possibility for diverse chemical reactions and significant biological activity.

Synthesis Analysis

The synthesis of compounds related to "N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide" often involves multi-step reactions, including the use of reductive ring opening of isoxazolidine moieties, etherification, oximation, and Beckmann rearrangement processes. For instance, the reduction of chromano-piperidine-fused isoxazolidines with HCOONH4 and Pd/C leads to novel compounds through NO bond cleavage and intramolecular rearrangements (Singh et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as NMR, MS, and X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. The crystal structure analysis provides insight into the molecular conformation and potential intermolecular interactions (Chen et al., 2012).

Chemical Reactions and Properties

"N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide" and its derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are used to synthesize a wide array of heterocyclic compounds. These reactions are pivotal for modifying the chemical structure and enhancing the compound's biological activities. The study of these reactions contributes to the development of novel synthetic methodologies and the discovery of new compounds with potential applications (Xie et al., 2005).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One study presents a method for reductive ring opening of chromano-piperidine-fused isoxazolidines, leading to the formation of novel compounds such as 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide. This process involves reductive NO bond cleavage followed by tandem intramolecular rearrangements, highlighting the compound's potential as a versatile synthetic intermediate (Singh et al., 2017).

Another area of research focuses on the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives, showcasing the versatility of isoxazole-based compounds in chemical synthesis. These studies underline the importance of isoxazole moieties in designing compounds with potential biological activities (Martins et al., 2002).

Biological Activities and Applications

Research into the biological activities of isoxazole-containing compounds has led to the discovery of derivatives with potential therapeutic applications. For instance, arylisoxazole-chromenone carboxamides have been investigated for their inhibitory activity against cholinesterases, a target for Alzheimer's disease treatment. Compounds within this category showed potent inhibitory effects, indicating their potential as therapeutic agents for neurodegenerative diseases (Saeedi et al., 2020).

Moreover, the development of polyamides containing imidazole highlights the role of intramolecular hydrogen bonding and isomerism in polymer science. These materials exhibit good thermal stability and solubility in various solvents, suggesting applications in high-performance materials (Bouck et al., 1993).

Novel Compound Synthesis and Characterization

The synthesis and characterization of novel compounds, such as 5,6-dihydrobenzo[h]quinolines, through base-induced ring transformation demonstrate the ongoing exploration of N-(3,4-dihydro-2H-chromen-3-ylmethyl)isoxazole-5-carboxamide derivatives. These compounds are synthesized via innovative methods, contributing to the diversity of heterocyclic compounds with potential for further biological evaluation (Pratap & Ram, 2007).

properties

IUPAC Name |

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-10-7-11-3-1-2-4-12(11)18-9-10/h1-6,10H,7-9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIXYXJBNCVFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)